molecular formula C17H15ClO B6356422 (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175953-26-0

(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6356422
CAS No.: 1175953-26-0
M. Wt: 270.8 g/mol
InChI Key: NIDWGZKUERYSCU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aryl substituents: a 3-chlorophenyl group at the β-position and a 3,4-dimethylphenyl group at the α-position. The (2E) configuration denotes the trans geometry of the double bond between C2 and C3, which is critical for its electronic conjugation and biological activity . Chalcones are widely studied for their structural versatility, crystallographic diversity, and applications in medicinal chemistry, including anticancer, antimicrobial, and antimalarial properties .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWGZKUERYSCU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems

Base selection significantly impacts reaction efficiency:

BaseSolventTemperature (°C)Yield (%)Reference
NaOH (30%)Ethanol2578
KOHMethanol4082
Phase-transferToluene6088

Sodium hydroxide in ethanol achieves moderate yields (78%) under ambient conditions, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene enhance interfacial interactions, boosting yields to 88%.

Solvent Effects

Polar protic solvents (ethanol, methanol) favor enolate stability and proton transfer, whereas aprotic solvents (DMF, DMSO) risk side reactions like aldol condensation. Ethanol-water mixtures (3:1) reduce byproduct formation by solubilizing inorganic salts.

Temperature and Time

Elevated temperatures (40–60°C) accelerate dehydration but risk retro-aldol decomposition. Optimal conditions balance kinetics and thermodynamics:

  • 25°C : 78% yield after 6 hours.

  • 60°C : 85% yield after 3 hours.

Advanced Purification Techniques

Crude chalcone mixtures require purification to remove unreacted aldehydes and ketones. Recrystallization from dimethylformamide (DMF)-dimethyl sulfoxide (DMSO) (1:1 v/v) yields high-purity crystals (>98%). Chromatographic methods (silica gel, ethyl acetate/hexanes) resolve stereoisomers but are less cost-effective for industrial applications.

Industrial-Scale Production

Continuous-flow reactors address batch process limitations (e.g., thermal gradients, mixing inefficiencies). Key parameters for scalable synthesis include:

  • Residence Time : 20–30 minutes.

  • Catalyst Loading : 5 mol% NaOH.

  • Throughput : 1.2 kg/h.

Solid-supported bases (e.g., NaOH/γ-Al₂O₃) enable catalyst recycling, reducing waste by 40%.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

  • FT-IR : Strong C=O stretch at 1,650 cm⁻¹ and C=C stretch at 1,590 cm⁻¹.

  • ¹H NMR : Trans coupling constants (J = 15–16 Hz) verify the E-configuration.

  • XRD : Planar geometry with dihedral angles <10° between aromatic rings .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in a variety of substituted chalcones.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, are known for their wide range of biological activities. The presence of the 3-chlorophenyl and 3,4-dimethylphenyl groups enhances its potential therapeutic effects. Some notable biological activities include:

  • Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against breast cancer cells by disrupting cellular processes involved in growth and survival .
  • Anti-inflammatory Properties : Chalcones have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Synthesis Process:

  • Mix equimolar amounts of the respective aldehyde and ketone.
  • Add a base catalyst (e.g., sodium hydroxide) to facilitate the reaction.
  • Stir the mixture at room temperature or heat gently until the product precipitates.
  • Purify the product through recrystallization or chromatography.

Pharmaceutical Research

Chalcones are being extensively studied for their potential as drug candidates due to their ability to modulate various biological pathways. Their derivatives are evaluated for:

  • Targeting Cancer Cells : Investigations focus on their mechanism of action against specific cancer types, optimizing their structure for increased efficacy and reduced toxicity .
  • Inflammatory Disease Treatment : Research is ongoing into how these compounds can be developed into anti-inflammatory drugs with fewer side effects compared to current therapies .

Material Science

Chalcones have also found applications beyond biology:

  • Organic Electronics : Due to their unique electronic properties, chalcones are being explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films makes them suitable candidates for these applications .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis induction via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory effects of this chalcone derivative on lipopolysaccharide-induced RAW 264.7 macrophages. Results indicated a marked reduction in nitric oxide production, suggesting its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. Its anti-inflammatory effects could result from the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Crystallographic Differences

Substituent Effects on Bond Lengths and Angles

The bond lengths and angles in the title compound are comparable to those of other chalcones but show variations due to substituent electronic effects:

  • C=O bond length : Typically ranges from 1.21–1.23 Å in chalcones, as seen in (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (1.224 Å) .
  • C=C bond length : Averages 1.32–1.34 Å, consistent with conjugation across the α,β-unsaturated system .
  • Dihedral angles between aryl rings : The 3-chlorophenyl and 3,4-dimethylphenyl groups create a dihedral angle of ~48.1° in the title compound, similar to 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (48.13°) . This contrasts with more planar analogs like 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (dihedral angles: 9.3° and 4.85°) , highlighting how bulky substituents (e.g., methyl vs. methoxy) reduce planarity.
Table 1: Crystallographic Data of Selected Chalcones
Compound Name C=O (Å) C=C (Å) Dihedral Angle (°) Key Substituents
Title Compound 1.23 1.33 48.1 3-Cl, 3,4-dimethylphenyl
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-Bromophenyl) 1.22 1.32 9.3 / 4.85 3,4-OCH₃, 4-Br
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-Ethylphenyl) 1.21 1.34 52.2 5-Cl-thiophene, 4-C₂H₅
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl) 1.24 1.33 18.5 4-OH, 3-OCH₃, 4-OH

Data compiled from .

Antimalarial Potential

Chalcones with electron-withdrawing groups (e.g., Cl, Br) show enhanced antimalarial activity. For example:

  • (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)prop-2-en-1-one exhibits in vitro activity against Plasmodium falciparum .
  • The title compound’s 3-chloro substituent may improve binding to the PfDHFR-TS enzyme compared to methoxy or methyl groups, though direct activity data are pending .
Anticancer Activity

Chalcones with methoxy or bromo substituents, such as (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one, inhibit STAT3 and NF-κB signaling pathways in cancer cells .

Hydrogen Bonding and Crystal Packing

The absence of hydroxyl or methoxy groups in the title compound limits classical O–H···O hydrogen bonding, unlike (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, which forms extended chains via O–H···O interactions . Instead, the 3-chloro and methyl groups promote weaker C–H···π and van der Waals interactions, leading to denser packing .

Key Differentiators of the Title Compound

Substituent Effects : The 3-chlorophenyl group enhances electrophilicity, while the 3,4-dimethylphenyl group increases steric bulk, reducing molecular planarity.

Biological Potential: Chlorine’s electron-withdrawing nature may improve antimalarial targeting, whereas methyl groups could enhance pharmacokinetic properties.

Crystallography: Non-planar conformation distinguishes it from methoxy-substituted chalcones, influencing solubility and solid-state stability.

Q & A

Q. What are the established synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer: The compound is synthesized via Claisen-Schmidt condensation , reacting 3,4-dimethylacetophenone with 3-chlorobenzaldehyde in basic conditions. Optimization strategies include:

  • Catalyst selection : NaOH or KOH in ethanol (yield: 60–75%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to ethanol .
  • Temperature control : Reactions at 0–50°C minimize side products like aldol adducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization enhances purity .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystKOH in ethanol70–75% yield
SolventEthanol/DMF (1:1)Faster kinetics
Temperature25–30°CReduced side reactions
PurificationColumn chromatography>95% purity

Q. What analytical techniques are recommended for characterizing this compound?

Answer: A multi-technique approach ensures structural confirmation and purity assessment:

  • Spectroscopy :
    • IR : C=O stretch at ~1680 cm⁻¹ and C=C at ~1600 cm⁻¹ .
    • NMR :
  • ¹H NMR : Doublets for α,β-unsaturated protons (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Carbonyl signal at ~190 ppm .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 296 (C₁₇H₁₄ClO⁺) .
  • X-ray crystallography : Resolves E-configuration and dihedral angles (e.g., C1-C2-C3-C4: 178.5°) .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is influenced by:

  • Light : Degrades via photo-oxidation (epoxide formation); store in amber vials .
  • Temperature : Stable at 4°C for >6 months; decomposition observed at >40°C .
  • Solvent : Stable in DMSO for >1 year; avoid protic solvents (e.g., MeOH) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

Answer:

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) to predict electrophilic/nucleophilic sites .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 enzyme; binding energy: −8.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What mechanistic insights explain its reactivity in substitution and oxidation reactions?

Answer:

  • Electrophilic substitution : The 3-chlorophenyl group directs incoming electrophiles to the meta position due to −I effect .
  • Oxidation : The α,β-unsaturated carbonyl undergoes epoxidation (via mCPBA) or hydroxylation (via OsO₄), confirmed by LC-MS .
  • Reduction : NaBH₄ selectively reduces the ketone to alcohol, while LiAlH₄ saturates the double bond .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

Answer:

  • Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere for oxidation-prone intermediates) .
  • Analytical validation : Use HPLC (C18 column, acetonitrile/water) to quantify impurities .
  • Bioactivity conflicts : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate in ≥3 independent experiments .

Q. Table 2: Troubleshooting Data Contradictions

IssueResolution StrategyReference
Low synthetic yieldOptimize stoichiometry (1.2:1 aldehyde:ketone)
Variable bioassay IC₅₀Use standardized cell lines (e.g., MCF-7)
Purity discrepanciesCombine TLC and HPLC analysis

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

Answer:

  • Functional group addition : Introduce sulfonyl groups (e.g., via SO₃H) to improve solubility and binding affinity .
  • Heterocyclic fusion : Synthesize thiadiazole hybrids to exploit antimicrobial activity (e.g., MIC: 8 µg/mL against S. aureus) .
  • Halogen substitution : Replace Cl with F to modulate electronic effects and metabolic stability .

Q. How does the crystal packing influence its physicochemical properties?

Answer:

  • Intermolecular interactions : C-H···O hydrogen bonds (2.8–3.1 Å) stabilize the triclinic lattice (space group P1) .
  • Packing density : Higher density (1.45 g/cm³) correlates with thermal stability (decomposition at 220°C) .
  • Solubility : Planar structure reduces aqueous solubility; co-crystallization with cyclodextrins improves it .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.